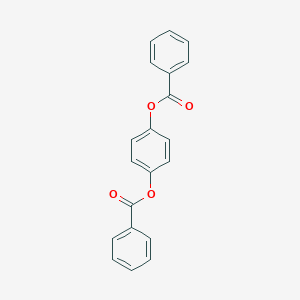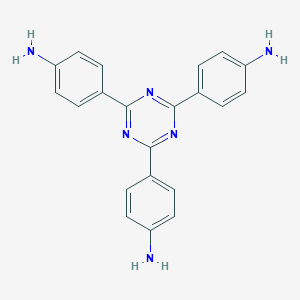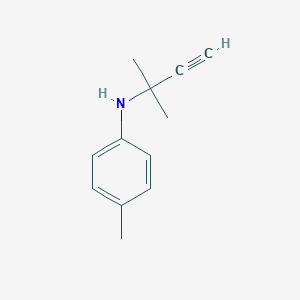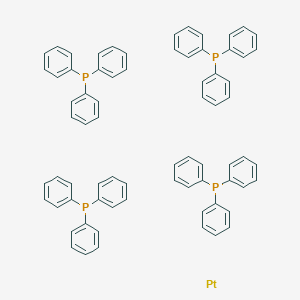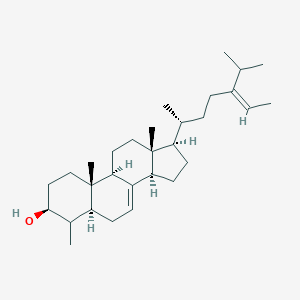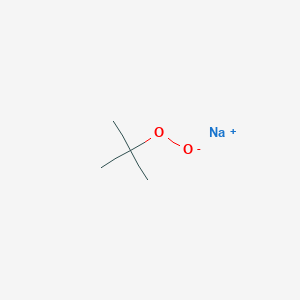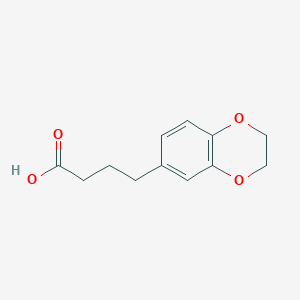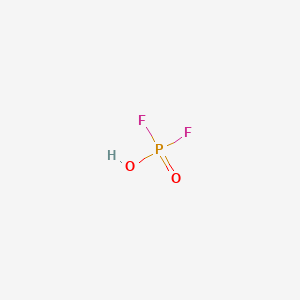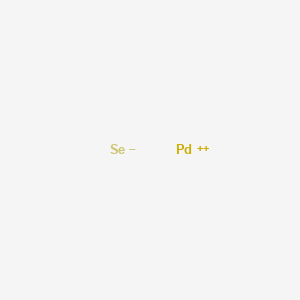
Palladium selenide (PdSe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium selenide (PdSe) is a binary compound of palladium and selenium. It is a semiconductor material with potential applications in various fields such as electronics, optoelectronics, and catalysis. PdSe has attracted significant attention due to its unique properties, such as high electrical conductivity, good chemical stability, and excellent catalytic activity.
Mecanismo De Acción
The mechanism of action of Palladium selenide (PdSe) is not well understood. However, it is believed that Palladium selenide (PdSe) exhibits its unique properties due to the interaction between palladium and selenium atoms. The palladium atoms act as the conductive centers, while the selenium atoms act as the charge carriers. The interaction between palladium and selenium atoms results in the formation of a unique crystal structure, which exhibits high electrical conductivity, good chemical stability, and excellent catalytic activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Palladium selenide (PdSe) are not well studied. However, it is believed that Palladium selenide (PdSe) is biocompatible and non-toxic. Palladium selenide (PdSe)-based materials have been used in various biomedical applications such as drug delivery, biosensors, and tissue engineering. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Palladium selenide (PdSe) for lab experiments are its unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. Palladium selenide (PdSe)-based materials can be easily synthesized using various methods, making them suitable for various lab experiments. However, the limitations of Palladium selenide (PdSe) for lab experiments are its high cost and limited availability. Palladium selenide (PdSe) is a rare and expensive material, making it difficult to obtain in large quantities for lab experiments.
Direcciones Futuras
The future directions of Palladium selenide (PdSe) research are vast. Palladium selenide (PdSe)-based materials have potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. In electronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-performance FETs and integrated circuits. In optoelectronics, Palladium selenide (PdSe)-based materials can be used for the fabrication of high-efficiency solar cells and photodetectors. In catalysis, Palladium selenide (PdSe)-based catalysts can be used for various industrial applications such as hydrogenation, oxidation, and coupling reactions. In biomedical applications, Palladium selenide (PdSe)-based materials can be used for drug delivery, biosensors, and tissue engineering. The future directions of Palladium selenide (PdSe) research are promising, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
Conclusion:
Palladium selenide (Palladium selenide (PdSe)) is a binary compound of palladium and selenium with potential applications in various fields such as electronics, optoelectronics, catalysis, and biomedical applications. Palladium selenide (PdSe) exhibits unique properties such as high electrical conductivity, good chemical stability, and excellent catalytic activity. The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Palladium selenide (PdSe)-based materials have shown excellent biocompatibility and low toxicity, making them suitable for various biomedical applications. The future directions of Palladium selenide (PdSe) research are vast, and further research is needed to fully understand the potential applications of Palladium selenide (PdSe)-based materials.
Métodos De Síntesis
The synthesis of Palladium selenide (PdSe) can be achieved by various methods such as chemical vapor deposition, solvothermal synthesis, hydrothermal synthesis, and electrodeposition. Among these methods, the solvothermal synthesis method is the most commonly used method for the synthesis of Palladium selenide (PdSe). The solvothermal method involves the reaction of palladium chloride and sodium selenite in an organic solvent at high temperature and pressure. The resulting product is then washed and dried to obtain Palladium selenide (PdSe).
Aplicaciones Científicas De Investigación
Palladium selenide (PdSe) has been extensively studied for its potential applications in various fields such as electronics, optoelectronics, and catalysis. In electronics, Palladium selenide (PdSe) has been used as a semiconductor material for the fabrication of field-effect transistors (FETs). Palladium selenide (PdSe)-based FETs have shown excellent electrical properties such as high mobility and low threshold voltage, making them suitable for high-performance electronics. In optoelectronics, Palladium selenide (PdSe) has been used as a photosensitive material for the fabrication of photodetectors and solar cells. Palladium selenide (PdSe)-based photodetectors and solar cells have shown high sensitivity and efficiency, making them suitable for various applications. In catalysis, Palladium selenide (PdSe) has been used as a catalyst for various reactions such as hydrogenation, oxidation, and coupling reactions. Palladium selenide (PdSe)-based catalysts have shown excellent catalytic activity and selectivity, making them suitable for industrial applications.
Propiedades
Número CAS |
12137-76-7 |
|---|---|
Nombre del producto |
Palladium selenide (PdSe) |
Fórmula molecular |
PdSe |
Peso molecular |
185.4 g/mol |
Nombre IUPAC |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
Clave InChI |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
SMILES canónico |
[Se-2].[Pd+2] |
Sinónimos |
Palladium selenide (PdSe) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



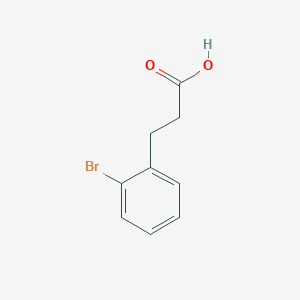
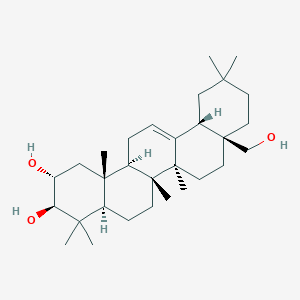
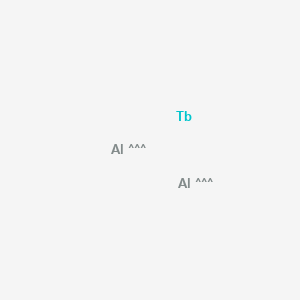

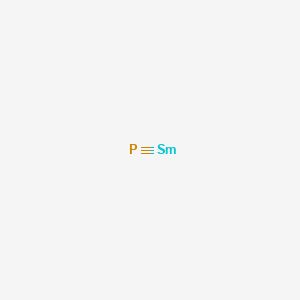
![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
